1-Ethyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17750918
Molecular Formula: C12H23N3
Molecular Weight: 209.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N3 |
|---|---|
| Molecular Weight | 209.33 g/mol |
| IUPAC Name | 1-ethyl-N-(5-methylhexan-2-yl)pyrazol-4-amine |
| Standard InChI | InChI=1S/C12H23N3/c1-5-15-9-12(8-13-15)14-11(4)7-6-10(2)3/h8-11,14H,5-7H2,1-4H3 |
| Standard InChI Key | VTDQMLIJMFVAOG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)NC(C)CCC(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with an ethyl group and at the 4-position with an amine linked to a 5-methylhexan-2-yl chain. This configuration is represented by the IUPAC name 1-ethyl-N-(5-methylhexan-2-yl)pyrazol-4-amine and the canonical SMILES string CCN1C=C(C=N1)NC(C)CCC(C)C. The three-dimensional structure is stabilized by hydrogen bonding between the amine group and the pyrazole nitrogen, as inferred from analogous pyrazole derivatives .
Table 1: Key Structural and Physicochemical Data
The compound’s lipophilicity, estimated from structural analogs like 1-ethyl-5-methyl-1H-pyrazol-4-amine (LogP ~1.5) , suggests moderate membrane permeability, a trait advantageous in drug design.
Spectroscopic Characteristics
While experimental spectral data for this compound are unavailable, pyrazole derivatives typically exhibit distinct NMR profiles:
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¹H NMR: Pyrazole protons resonate between δ 7.5–8.5 ppm, while ethyl and alkyl side chains appear at δ 1.0–1.5 ppm (CH₃) and δ 2.5–3.5 ppm (N–CH₂) .
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¹³C NMR: Pyrazole carbons are observed at δ 140–150 ppm, with aliphatic carbons in the δ 10–40 range .
Mass spectrometry of the parent ion ([M+H]⁺) would theoretically show m/z 210.3, consistent with its molecular weight.
Synthesis and Preparation
General Pyrazole Synthesis
Pyrazole cores are typically synthesized via [3+2] cycloaddition between hydrazines and 1,3-dielectrophiles such as α,β-unsaturated carbonyl compounds. For 1-Ethyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine, a plausible multi-step route involves:
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Ring Formation: Condensation of ethylhydrazine with a diketone or enone to form the pyrazole ring.
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N-Alkylation: Introduction of the 5-methylhexan-2-yl group via nucleophilic substitution or Buchwald–Hartwig amination .
Table 2: Synthetic Routes for Analogous Pyrazoles
| Compound | Method | Yield | Source |
|---|---|---|---|
| N-(1H-pyrazol-4-yl)pyrimidin-2-amine | Buchwald–Hartwig amination | 26–69% | |
| 4-methyl-1-(5-methylhexan-2-yl)-1H-pyrazol-5-amine | Hydrazine-carbonyl condensation | Not reported |
The limited yield (16–26%) observed in similar N-alkylation reactions highlights challenges in introducing bulky substituents, necessitating optimized catalysts or elevated temperatures.
Applications and Biological Relevance
Agrochemical Uses
Pyrazoles are integral to herbicides and fungicides. The compound’s lipophilicity and amine functionality could facilitate interactions with fungal cytochrome P450 enzymes, analogous to pyrazole-based agrochemicals like penthiopyrad.
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
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Pyrazole Substitution: CDK2 inhibition potency in analogs correlates with N-alkyl chain length; bulkier groups (e.g., 5-methylhexan-2-yl) may improve selectivity .
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Amine Position: 4-Amino substitution, as in this compound, is critical for hydrogen bonding with kinase hinge regions (e.g., Leu83 in CDK2) .
Table 3: Comparative Bioactivity of Pyrazole Analogs
| Compound | CDK2 Inhibition (Ki, µM) | Antiproliferative GI₅₀ (µM) | Source |
|---|---|---|---|
| N-(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 | 0.158 | |
| 1-Ethyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine | Not tested | Not tested | — |
The absence of direct bioactivity data underscores the need for targeted assays to evaluate this compound’s therapeutic potential.
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